molecular formula C21H24N2O7S B1662635 MS 245 oxalate CAS No. 275363-58-1

MS 245 oxalate

Cat. No. B1662635
CAS RN: 275363-58-1
M. Wt: 448.5 g/mol
InChI Key: BLSWAEGCRSFTJG-UHFFFAOYSA-N
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Description

MS 245 oxalate is a high-affinity antagonist of the 5-HT6 receptor . It has a Ki of 2 nM , indicating a strong binding affinity. It is known to potentiate the hypolocomotor actions of (-)-nicotine in mice .


Molecular Structure Analysis

The molecular formula of MS 245 oxalate is C19H22N2O3S.C2H2O4 . It has a molecular weight of 448.49 . The SMILES representation is COC1=CC=C(N(S(C2=CC=CC=C2)(=O)=O)C=C3CCN(C)C)C3=C1.OC(C(O)=O)=O .


Physical And Chemical Properties Analysis

MS 245 oxalate is a crystalline solid . It is soluble in DMSO .

Scientific Research Applications

Neuroscience Research

MS 245 oxalate is often used in neuroscience research due to its high affinity for the 5-HT6 receptor . It can help scientists understand the role of these receptors in the brain and their impact on various neurological conditions.

Pharmacological Studies

In pharmacology, MS 245 oxalate can be used to study the effects of blocking the 5-HT6 receptor . This can provide valuable insights into the development of new drugs and treatments.

Behavioral Neuroscience

MS 245 oxalate has been used in behavioral neuroscience to study addiction . For example, it has been used to potentiate drug discrimination induced by (+)-amphetamine .

Study of Hypolocomotor Actions

MS 245 oxalate has been found to potentiate the hypolocomotor actions of (-)-nicotine in mice . This makes it a valuable tool in studying the effects of nicotine and potential treatments for nicotine addiction.

Receptor Selectivity Studies

MS 245 oxalate is selective for 5-HT6 over other serotonin receptors . This selectivity makes it a useful tool in studies aiming to understand the specific roles of different serotonin receptors.

Biochemical Research

In biochemical research, MS 245 oxalate can be used to study the interactions between serotonin receptors and various biochemical compounds .

Safety and Hazards

MS 245 oxalate should be handled with care. Personal protective equipment including safety goggles with side-shields, protective gloves, and impervious clothing should be worn. It’s also important to ensure adequate ventilation and avoid dust formation .

properties

IUPAC Name

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWAEGCRSFTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MS 245 oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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